molecular formula C13H8ClFO3 B1439587 5-Chloro-2-(4-fluorophenoxy)benzoic acid CAS No. 847729-51-5

5-Chloro-2-(4-fluorophenoxy)benzoic acid

Cat. No.: B1439587
CAS No.: 847729-51-5
M. Wt: 266.65 g/mol
InChI Key: MTUBNWMHXHNBLO-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8ClFO3. It is known for its white crystalline appearance and is used widely in scientific experiments due to its unique properties. This compound is also referred to as Fenoxycarb and is used as a pesticide insect growth regulator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-fluorophenoxy)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be represented as follows:

5-Chloro-2-hydroxybenzoic acid+4-FluorophenolK2CO3,DMF,Heat5-Chloro-2-(4-fluorophenoxy)benzoic acid\text{5-Chloro-2-hydroxybenzoic acid} + \text{4-Fluorophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 5-Chloro-2-hydroxybenzoic acid+4-FluorophenolK2​CO3​,DMF,Heat​5-Chloro-2-(4-fluorophenoxy)benzoic acid

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and coupled products depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-(4-fluorophenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of pesticides and as a growth regulator in agriculture

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. As a pesticide, it acts as an insect growth regulator by interfering with the hormonal control of insect development. This leads to disrupted growth and development, ultimately causing the death of the insect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)-5-chlorobenzoic acid
  • 3-(4-Fluorophenoxy)benzoic acid
  • 3-Acetoxy-4-fluorobenzoic acid
  • 3-Chloro-5-fluoro-4-methoxyaniline

Uniqueness

5-Chloro-2-(4-fluorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro groups makes it particularly effective as a pesticide and useful in various chemical reactions .

Properties

IUPAC Name

5-chloro-2-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-8-1-6-12(11(7-8)13(16)17)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUBNWMHXHNBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-chloro-2-(4-fluorophenoxy)benzoate (step 1, 2.60 g, 9.26 mmol), tetrahydrofuran (20 mL), methanol (20 mL), and 2 N sodium hydroxide (20 mL) was stirred at room temperature for 3 h. The mixture was poured into 2 N hydrochloric acid (50 mL) and the aqueous mixture was extracted with ethyl acetate (200 mL). The organic layer was dried over magnesium sulfate and evaporated to give 2.41 g (98%) of the title compound as white solids: 1H-NMR (CDCl3) δ 8.11 (1H, d, J=2.8 Hz), 7.43 (1H, dd, J=9.0, 2.8 Hz), 7.14–7.02 (4H, m), 6.80 (1H, d, J=8.8 Hz); MS (ESI) m/z 265 (M−H)−.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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